molecular formula C19H20ClNO4 B3063214 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid CAS No. 61629-60-5

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

Cat. No.: B3063214
CAS No.: 61629-60-5
M. Wt: 361.8 g/mol
InChI Key: AIEFQKOARQRACO-UHFFFAOYSA-N
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Description

NSC-319745 is a compound known for its potential as a dual inhibitor of DNA methyltransferases and histone deacetylases. These enzymes are crucial in the regulation of gene expression and are important targets in the development of anticancer drugs .

Preparation Methods

The synthesis of NSC-319745 involves the design and creation of hydroxamic acid derivativesThe reaction conditions often involve the use of specific reagents and catalysts to ensure the formation of the desired product .

Chemical Reactions Analysis

NSC-319745 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-319745 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used in the study of enzyme inhibition and the development of new synthetic methods.

    Biology: It is used to study the regulation of gene expression and the role of epigenetic modifications.

    Medicine: It has potential as an anticancer agent due to its ability to inhibit DNA methyltransferases and histone deacetylases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

NSC-319745 exerts its effects by inhibiting DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression through epigenetic modifications. By inhibiting these enzymes, NSC-319745 can alter gene expression patterns, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

61629-60-5

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

3-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]propanoic acid

InChI

InChI=1S/C19H20ClNO4/c1-25-17-8-7-15(20)12-16(17)19(24)21-11-10-14-4-2-13(3-5-14)6-9-18(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

AIEFQKOARQRACO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCC(=O)O

Key on ui other cas no.

61629-60-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.19 g. 4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-cinnamic acid are hydrogenated in methanol, with the use of 1 g. palladium/barium sulphate, at ambient temperature. After taking up 1 mol hydrogen/mol of starting material, the hydrogenation is discontinued and the solution is filtered, evaporated and the residue recrystallised from isopropanol/water. There are obtained 6.14 g. (about 85% of theory) β-{4-[2-(5-chloro-2-methoxybanzamido)-ethyl]-phenyl}-propionic acid; m.p. 118°- 120° C.
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4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-cinnamic acid
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β-{4-[2-(5-chloro-2-methoxybanzamido)-ethyl]-phenyl}-propionic acid
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